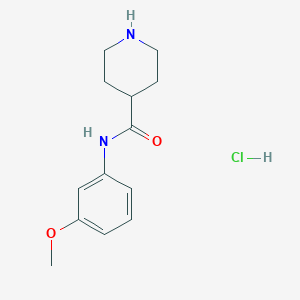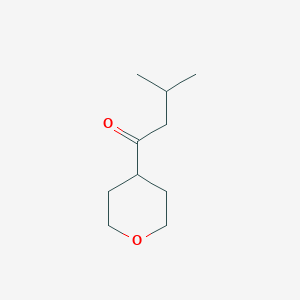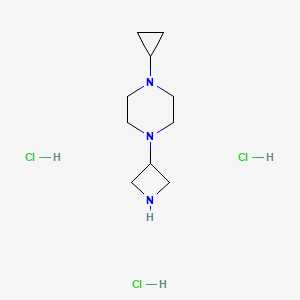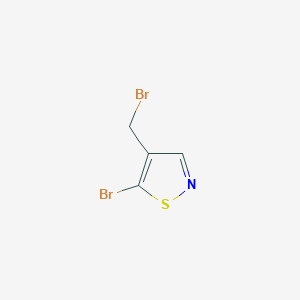
N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.76 . It is used in proteomics research .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H19ClN2O2 . It is a complex structure that includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.76 . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.科学的研究の応用
Selective Killing of Bacterial Persisters
Research has demonstrated the potential of chemical compounds in selectively killing bacterial persisters that are tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This approach could revolutionize the treatment of persistent bacterial infections by targeting the hard-to-eliminate persister cells, thereby reducing the risk of chronic infections and the development of antibiotic resistance (Jun-Seob Kim et al., 2011).
Antagonist Effects on Serotonin Receptors
Studies have explored the effects of specific chemical compounds on serotonin receptors, which play a crucial role in various physiological and pathological processes. These findings could lead to the development of new therapeutic agents for treating disorders related to serotonin imbalance, such as depression, anxiety, and schizophrenia (R. Craven et al., 1994), (E. A. Forster et al., 1995).
Analgesic Activity and Chemical Modification
The modification and analysis of specific compounds have led to the discovery of entities with improved pharmacological profiles, such as enhanced analgesic activity. This research contributes to the development of new pain management options with potentially fewer side effects (Cunbin Nie et al., 2020).
Imaging and Diagnostic Applications
In the field of diagnostic imaging, research on chemical compounds has facilitated the development of novel radioligands for positron emission tomography (PET) imaging. These advancements enable more accurate and non-invasive studies of brain receptors, aiding in the diagnosis and monitoring of neurological disorders (J. Choi et al., 2015).
Antimicrobial Activity
Novel pyridine derivatives have been synthesized and evaluated for their antimicrobial activity, offering new avenues for the development of antimicrobial agents. This research is critical in addressing the growing concern of antimicrobial resistance by providing new chemical entities that can combat resistant strains of bacteria and fungi (N. Patel et al., 2011).
将来の方向性
Piperidine derivatives, including N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new pharmacological applications of these compounds.
特性
IUPAC Name |
N-(3-methoxyphenyl)piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-3-11(9-12)15-13(16)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOYENIUERITIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate](/img/structure/B2842273.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842274.png)


![1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2842279.png)



